molecular formula C9H16ClNO3 B2437472 Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride CAS No. 2503202-05-7

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride

Cat. No.: B2437472
CAS No.: 2503202-05-7
M. Wt: 221.68
InChI Key: LNTDFHDPPCZTJA-UHFFFAOYSA-N
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Description

Methyl 5-oxa-8-azaspiro[35]nonane-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is known for its unique spirocyclic structure, which includes an oxaspiro and azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate
  • Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrobromide

Uniqueness

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and stability. This makes it distinct from other similar compounds, such as the hydrobromide variant, which may have different physicochemical properties .

Properties

IUPAC Name

methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDFHDPPCZTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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